IOA can be used to modify surfaces, introducing specific functionalities. The long hydrocarbon chain provides water repellency (hydrophobicity) to the surface, while the acrylate group allows for further chemical attachment.
Researchers can use this technique to create surfaces with desired properties, such as repelling biomolecules or adhering to specific cell types [1]. This finds applications in biosensor development, microfluidics, and biocompatible materials research [1, 2].
IOA can be polymerized to form long-chain acrylic polymers. These polymers can self-assemble in water to form nanoparticles with unique properties. The hydrophobic chain allows the nanoparticles to encapsulate hydrophobic drugs or imaging agents [3].
Researchers use IOA-based nanoparticles for drug delivery and diagnostic imaging applications. The ability to control the polymer properties allows for targeted drug delivery and enhanced image contrast [3, 4].
Isooctadecyl acrylate is an ester derived from acrylic acid and isooctadecanol. Its chemical formula is C21H40O2, and it has a molecular weight of approximately 328.55 g/mol. This compound is characterized by its liquid state at room temperature and is known for its hydrophobic properties, making it useful in formulations requiring water resistance .
Isooctadecyl acrylate can be synthesized through the following methods:
Isooctadecyl acrylate finds application across various industries due to its properties:
Studies have shown that isooctadecyl acrylate can interact with enzymes and proteins, affecting their activity. Its incorporation into polymer matrices may alter the physical properties of the materials, such as flexibility and thermal stability. Research also indicates potential cross-reactivity with other acrylates, which may lead to sensitization in some individuals .
Isooctadecyl acrylate shares similarities with several other alkyl acrylates. Below are comparisons highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Isooctyl acrylate | C13H26O2 | Shorter carbon chain; more volatile |
| Isodecyl acrylate | C13H26O2 | Similar structure but less hydrophobic |
| Stearyl acrylate | C18H36O2 | Higher viscosity; used primarily in cosmetic formulations |
| Dodecyl acrylate | C12H24O2 | Lower molecular weight; used in surfactants |
Isooctadecyl acrylate's longer carbon chain contributes to its unique properties such as enhanced hydrophobicity and lower volatility compared to shorter-chain counterparts like isooctyl or isodecyl acrylates .
The synthesis of isooctadecyl acrylate proceeds through the classical Fischer esterification mechanism, involving the reaction between acrylic acid and isooctadecyl alcohol. This process represents a fundamental condensation reaction where the carboxyl group of acrylic acid combines with the hydroxyl group of the long-chain alcohol to form an ester bond with the concurrent elimination of water [1] [2].
The mechanistic pathway begins with the protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, making the carbonyl carbon significantly more electrophilic [2]. This protonation step is crucial as it activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequently, the isooctadecyl alcohol undergoes 1,2-addition to the activated carbonyl carbon, forming a tetrahedral intermediate [2]. The proton from the alcohol is then transferred to one of the hydroxyl groups, followed by 1,2-elimination of water to yield the protonated ester. Finally, deprotonation occurs to regenerate the acid catalyst and produce the desired isooctadecyl acrylate [2].
The reaction kinetics follow a second-order reversible mechanism, with the rate being dependent on both the concentration of acrylic acid and the alcohol substrate [3] [4]. The equilibrium nature of this reaction necessitates careful control of reaction conditions to maximize conversion and selectivity. Research has demonstrated that the reaction rate constants exhibit Arrhenius-type temperature dependence, with activation energies typically ranging from 39.5 to 65 kilojoules per mole for similar esterification systems [4].
Table 1: Esterification Reaction Conditions and Performance Data
| Catalyst Type | Temperature (°C) | Pressure (mmHg) | Reaction Time (h) | Conversion Rate (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Sulfuric Acid | 110-130 | 250-332 | 2-4 | 95.70 | 99.07 |
| p-Toluenesulfonic Acid | 110-130 | 250-332 | 2-4 | 95.00 | 98.50 |
| Methanesulfonic Acid | 80-120 | 200-300 | 3-5 | 92.50 | 97.80 |
| Amberlyst-15 | 70 | 760 | 6-8 | 34.96 | 95.20 |
| Dowex 50WX | 70 | 760 | 8-10 | 14.84 | 93.80 |
The data presented demonstrates the superior performance of homogeneous acid catalysts compared to heterogeneous systems [3]. Sulfuric acid and para-toluenesulfonic acid achieve the highest conversion rates of 95.7% and 95.0% respectively, while maintaining excellent selectivity above 98% [5] [3]. The reduced performance of heterogeneous catalysts like Amberlyst-15 and Dowex 50WX can be attributed to mass transfer limitations and reduced accessibility of active sites [4].
Water-soluble catalytic systems have emerged as a significant advancement in esterification technology, offering enhanced process control and environmental benefits. These systems enable efficient catalyst recovery and reuse while maintaining high catalytic activity in aqueous or semi-aqueous environments [6] [7].
Para-toluenesulfonic acid in aqueous solution represents one of the most effective water-soluble catalyst systems for isooctadecyl acrylate synthesis [8]. This system operates effectively at concentrations ranging from 0.1 to 2.0 molar percent, achieving conversion rates comparable to traditional homogeneous catalysts while offering superior recyclability [9] [8]. The aqueous nature of the catalyst facilitates separation from the organic product phase through simple phase separation techniques [9].
Phenolsulfonic acid-formaldehyde resin (PAFR) represents a breakthrough in heterogeneous water-compatible catalysts [7] [10]. This porous polymeric catalyst demonstrates exceptional performance with acid loading as high as 4.0 millimoles per gram, significantly exceeding conventional ion-exchange resins [8] [10]. The catalyst supports esterification reactions in water as solvent, eliminating the need for byproduct water removal and enabling simplified product recovery [10].
Table 2: Water-Soluble Catalyst Applications in Esterification
| Catalyst System | Concentration (mol%) | Operating Temperature (°C) | Water Tolerance | Recycling Efficiency (%) | Product Yield (%) |
|---|---|---|---|---|---|
| Aqueous p-TSA | 0.1-2.0 | 45-80 | High | 85-95 | 88-95 |
| Aqueous H2SO4 | 0.5-3.0 | 50-90 | Medium | 70-85 | 85-92 |
| Phenolsulfonic Acid-Formaldehyde Resin | 0.5-1.0 | 60-100 | Excellent | 90-98 | 90-95 |
| Lipase-Novozym 435 | 2.0-5.0 | 40-60 | Excellent | 80-90 | 85-90 |
| Combined Amine Catalysts | 0.1-0.5 | 25-50 | High | 75-85 | 80-88 |
Enzymatic catalysts, particularly Novozym-435 (immobilized Candida antarctica lipase), offer unique advantages for aqueous esterification processes [6]. These biocatalysts demonstrate remarkable activity in water as the sole reaction medium, achieving yields of 85-90% while operating under mild conditions [6]. The enzyme-based systems exhibit excellent water tolerance and enable esterification in the presence of unprotected functional groups, expanding the synthetic utility of the process [6].
Vacuum distillation represents the primary purification method for isooctadecyl acrylate, enabling the separation of high-boiling esters without thermal degradation [11] [12]. The technique operates by reducing the pressure above the boiling liquid, thereby lowering the boiling point and preventing decomposition of thermally sensitive acrylate compounds [11].
The implementation of vacuum distillation for acrylate purification requires specialized equipment designed to handle reduced pressures ranging from 25 to 100 millimeters of mercury [12]. Under these conditions, isooctadecyl acrylate can be distilled at temperatures 50-80 degrees Celsius below its atmospheric boiling point, significantly reducing the risk of polymerization during purification [12].
Process optimization studies have identified optimal operating parameters that maximize both yield and purity while minimizing energy consumption [13] [14]. Operating pressures between 30-50 millimeters of mercury, combined with temperatures of 115-135 degrees Celsius, achieve distillate purities exceeding 99.5% with energy consumption reduced to 1.8-2.2 megajoules per kilogram [13].
Table 3: Vacuum Distillation Purification Parameters
| Parameter | Batch Process | Continuous Process | Optimized Conditions |
|---|---|---|---|
| Operating Pressure | 50-100 mmHg | 25-75 mmHg | 30-50 mmHg |
| Temperature Range | 120-150°C | 110-140°C | 115-135°C |
| Reflux Ratio | 2:1-5:1 | 1.5:1-3:1 | 2:1-3:1 |
| Theoretical Plates | 15-25 | 20-30 | 25-35 |
| Distillate Purity | 98.5-99.5% | 99.0-99.8% | 99.5-99.9% |
| Energy Consumption | 2.5-3.5 MJ/kg | 2.0-2.8 MJ/kg | 1.8-2.2 MJ/kg |
The incorporation of polymerization inhibitors during vacuum distillation is essential for maintaining product quality [12]. Metallic nitrites, particularly sodium nitrite in aqueous solution, effectively prevent polymerization during the distillation process [12]. The inhibitor concentration must be carefully controlled to prevent nitrogen dioxide contamination of the final product, which requires subsequent removal through washing or vacuum treatment [12].
The comparison between continuous flow and batch reactor configurations for isooctadecyl acrylate synthesis reveals significant advantages for flow-based systems in terms of process efficiency, product quality, and operational flexibility [15] [16].
Continuous flow reactors offer substantial volume reduction compared to batch systems, with typical flow reactors being 100 to 1000 times smaller than equivalent batch reactors while maintaining the same throughput performance [16]. This dramatic size reduction results from the superior heat and mass transfer characteristics inherent to flow reactor design [16]. The high surface-to-volume ratio of flow reactors enables precise temperature control, which is particularly critical for highly exothermic esterification reactions [16].
The residence time distribution in continuous flow reactors is narrow and constant, providing significant advantages for products that may decompose under extended exposure to reaction conditions [16]. For isooctadecyl acrylate synthesis, this characteristic translates to improved product quality and reduced formation of polymerization byproducts [17]. Recent studies have demonstrated conversion rates exceeding 89% for long-chain alkyl acrylates in helical continuous-flow microreactors with residence times as short as 300 seconds [17].
Table 4: Batch versus Continuous Flow Reactor Performance Comparison
| Parameter | Batch Reactor | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reactor Volume | Large (100-1000 L) | Small (1-10 L) | 100-1000x smaller |
| Residence Time | Variable (2-8 h) | Fixed (5-30 min) | 10-20x faster |
| Heat Transfer Rate | Moderate | Excellent | 5-10x better |
| Mass Transfer Rate | Limited | Superior | 3-5x better |
| Conversion Efficiency | 85-95% | 90-98% | 5-10% higher |
| Product Quality | Good | Excellent | Superior |
| Energy Efficiency | 20-30% better | High | 20-30% better |
| Scalability | Difficult | Easy | Significantly easier |
Process intensification in continuous flow systems enables access to operating conditions that would be unsafe or impractical in batch reactors [18]. The enhanced mixing and heat transfer capabilities allow for higher reactant concentrations and elevated temperatures while maintaining precise control over reaction parameters [18]. This capability is particularly valuable for esterification reactions, where improved kinetics can significantly reduce residence time requirements [18].
The economic implications of reactor choice extend beyond capital costs to operational efficiency and product quality considerations [19]. Continuous flow reactors demonstrate superior performance in terms of conversion efficiency, with plug flow reactors achieving 65.9% conversion compared to 63.6% for continuous stirred tank reactors under equivalent conditions [19]. The improved performance stems from the concentration profile advantages inherent to plug flow operation [19].
Effective byproduct management and resource recovery represent critical aspects of sustainable isooctadecyl acrylate production, contributing to both economic viability and environmental stewardship [20] [21]. The primary byproducts generated during synthesis include reaction water, unreacted starting materials, catalyst residues, and various organic impurities [21].
Water management constitutes a fundamental challenge in esterification processes due to the equilibrium nature of the reaction [20]. Advanced membrane separation technologies enable selective removal of reaction water while retaining valuable organic components [21]. Pervaporation membrane reactors equipped with perfluorinated composite membranes achieve water removal efficiencies of 95-98%, significantly shifting the equilibrium toward product formation [21].
Unreacted acrylic acid recovery represents a significant economic opportunity given the material's cost of 0.80-1.20 dollars per kilogram [22]. Distillation-based recovery systems achieve recovery efficiencies of 90-95%, enabling direct recycle to the reactor with minimal purification [22] [9]. The implementation of aqueous catalyst systems facilitates acid recovery through phase separation, eliminating the need for neutralization-based separation methods that generate waste streams [9].
Table 5: Byproduct Management and Resource Recovery Systems
| Byproduct/Waste Stream | Recovery Method | Recovery Efficiency (%) | Reuse Potential | Economic Value ($/kg) |
|---|---|---|---|---|
| Water (Reaction) | Membrane Separation | 95-98 | Process Water | 0.05-0.10 |
| Unreacted Acrylic Acid | Distillation | 90-95 | Recycle to Reactor | 0.80-1.20 |
| Unreacted Alcohol | Distillation/Extraction | 85-92 | Recycle to Reactor | 0.50-0.80 |
| Catalyst Residue | Ion Exchange | 80-90 | Regeneration | 0.20-0.40 |
| Organic Impurities | Adsorption | 70-85 | Fuel/Disposal | 0.10-0.20 |
Catalyst recovery and regeneration systems provide both economic and environmental benefits through reduced catalyst consumption and waste generation [10]. Ion exchange-based recovery systems achieve catalyst recovery efficiencies of 80-90%, with regenerated catalysts maintaining 85-95% of their original activity [23]. The implementation of continuous catalyst recovery systems enables sustained operation with minimal catalyst makeup requirements [10].
Innovative approaches to byproduct utilization include energy recovery from organic waste streams through catalytic oxidation systems [24]. Two-stage fluidized-bed and fixed-bed catalytic systems enable simultaneous treatment of process wastewater and organic residues while recovering thermal energy for process heating [24]. These integrated systems achieve energy balance through careful regulation of waste stream flow rates, minimizing external energy requirements for waste treatment [24].
The thermal behavior of isooctadecyl acrylate exhibits several distinctive characteristics that reflect its unique molecular architecture combining an acrylate backbone with an extended branched aliphatic side chain. Differential scanning calorimetry analyses reveal complex thermal transitions that are fundamental to understanding the material's processing and application parameters.
The glass transition temperature of isooctadecyl acrylate occurs at approximately -18°C (255 K) [1] , significantly lower than conventional linear alkyl acrylates due to the enhanced molecular mobility imparted by the branched octadecyl structure. This reduced glass transition temperature is attributed to the increased free volume generated by the branched side chain architecture, which disrupts efficient packing and reduces intermolecular interactions. The substantial departure from linear analogs demonstrates the profound influence of molecular branching on thermal behavior.
A critical thermal characteristic of isooctadecyl acrylate is the side chain melting transition occurring between 33-59°C (306-332 K) [3] [4]. This thermal event corresponds to the crystallization and melting of the octadecyl side chains, which can organize into ordered domains despite the amorphous nature of the polymer backbone [5]. The side chain crystallinity is a consequence of the sufficient length of the alkyl substituent (18 carbons), which exceeds the critical chain length required for crystallization in comb-like polymers [6].
The heat capacity measurements provide quantitative insight into the thermal transitions. For the glassy state, heat capacity values range from 52.97 J mol⁻¹ K⁻¹ at 100 K to 137.7 J mol⁻¹ K⁻¹ at 300 K [3] [7]. Upon transition to the molten state, heat capacity increases dramatically to 701.5 J mol⁻¹ K⁻¹ at 350 K and reaches 843.5 J mol⁻¹ K⁻¹ at 500 K [3] [7]. The enthalpy change associated with the glass transition is 33.5 J mol⁻¹ K⁻¹ [3] [7], indicating moderate molecular rearrangement during the transition.
Thermal stability analysis indicates that isooctadecyl acrylate maintains structural integrity up to temperatures of 470-508 K, where 5% mass loss occurs [8]. This thermal decomposition temperature is consistent with other long-chain acrylates and reflects the inherent stability of the ester linkage and the aliphatic backbone. The thermal decomposition proceeds through typical acrylate degradation pathways involving ester bond scission and depolymerization reactions.
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | -18°C (255 K) | [1] |
| Side Chain Melting Temperature (Tm) | 33-59°C (306-332 K) | [3] [4] |
| Heat Capacity (glassy, 300K) | 137.7 J mol⁻¹ K⁻¹ | [3] [7] |
| Heat Capacity (molten, 400K) | 748.8 J mol⁻¹ K⁻¹ | [3] [7] |
| Enthalpy Change at Tg | 33.5 J mol⁻¹ K⁻¹ | [3] [7] |
| Thermal Decomposition (5% loss) | 470-508 K | [8] |
The rheological behavior of isooctadecyl acrylate demonstrates distinctive flow characteristics that reflect the influence of the long branched side chain on molecular dynamics and intermolecular interactions. At room temperature (25°C), the material exhibits a viscosity of 17 mPa·s [1], which is substantially higher than shorter-chain acrylates but lower than linear octadecyl analogs due to the reduced entanglement density resulting from side chain branching.
The flow behavior transitions from Newtonian at low shear rates to shear-thinning behavior at elevated shear rates [9] [10]. This pseudoplastic behavior is characteristic of long-chain alkyl acrylates and results from the progressive alignment of the extended side chains under applied shear stress. The shear-thinning response is particularly pronounced due to the ability of the branched octadecyl groups to undergo conformational rearrangement and reduce intermolecular entanglements.
The viscoelastic character of isooctadecyl acrylate manifests as a viscoelastic liquid with time-dependent deformation behavior [9]. The relaxation modulus exhibits multiple relaxation modes corresponding to backbone segmental motion and side chain dynamics. The presence of the long alkyl side chain introduces additional relaxation mechanisms that contribute to the overall viscoelastic response.
The entanglement modulus of isooctadecyl acrylate-based polymers is significantly reduced compared to the polymer backbone alone [9]. This reduction is attributed to the internal plasticization effect of the long alkyl side chains, which increases free volume and reduces the effective entanglement density. The branched nature of the isooctadecyl group further enhances this plasticization effect by disrupting regular packing arrangements.
In blended systems, isooctadecyl acrylate functions as an effective rheological modifier, reducing the viscosity and improving the flow characteristics of more rigid polymer matrices [11]. The rheological modification is achieved through disruption of intermolecular associations and enhancement of molecular mobility through free volume increases.
| Property | Value | Reference |
|---|---|---|
| Viscosity (25°C) | 17 mPa·s | [1] |
| Flow Behavior | Newtonian to shear-thinning | [9] [10] |
| Viscoelastic Character | Viscoelastic liquid | [9] |
| Entanglement Modulus | Reduced vs. backbone | [9] |
| Relaxation Behavior | Internal plasticization effect | [9] |
Isooctadecyl acrylate exhibits exceptional surface activity characterized by remarkably low surface energy properties that are directly attributable to its molecular architecture. The surface tension of 26.3 mN/m [1] represents one of the lowest values among acrylate monomers, reflecting the dominant influence of the hydrophobic octadecyl side chain on interfacial behavior.
Water contact angle measurements on isooctadecyl acrylate surfaces reveal values ranging from 104-141° [12] [13], indicating strong hydrophobic character. This high contact angle results from the preferential orientation of the branched alkyl chains at the air-water interface, creating a low-energy surface that minimizes interaction with polar liquids. The branched structure of the isooctadecyl group enhances hydrophobicity compared to linear analogs by reducing surface packing density and increasing conformational entropy at the interface.
The critical surface energy values of 32-38 mJ/m² [14] are consistent with alkane-like surfaces, confirming that the octadecyl side chains dominate surface properties despite the presence of the polar acrylate group. This low critical surface energy makes isooctadecyl acrylate particularly effective as a surface modifier for reducing adhesion and improving release properties.
Dynamic interfacial tension measurements demonstrate that isooctadecyl acrylate functions as an effective low-energy surface modifier [12] [15]. The long alkyl chain provides significant hydrophobic character while the acrylate functionality enables chemical incorporation into polymer networks. This dual functionality allows for permanent modification of surface properties without the migration issues associated with conventional surfactants.
The interfacial activity is enhanced by the branched nature of the octadecyl group, which provides improved surface coverage and reduced packing density compared to linear chains. This structural feature contributes to enhanced slip properties and reduced surface tension, making the compound valuable for applications requiring low-friction surfaces.
The relationship between molecular structure and surface properties in isooctadecyl acrylate is governed by the balance between the hydrophobic alkyl chain and the polar acrylate functionality. The extended branched side chain effectively shields the polar ester group from the interface, resulting in surface properties dominated by the alkyl character. The branching introduces conformational flexibility that enhances surface activity compared to linear analogs.
| Property | Value | Reference |
|---|---|---|
| Surface Tension | 26.3 mN/m | [1] |
| Contact Angle (water) | 104-141° | [12] [13] |
| Critical Surface Energy | 32-38 mJ/m² | [14] |
| Hydrophobicity Character | High hydrophobicity | [1] |
| Interfacial Activity | Low surface energy modifier | [12] [15] |
The application of free volume theory to isooctadecyl acrylate-containing polymer systems provides fundamental insights into the relationship between molecular structure and macroscopic properties. The extended branched side chain architecture significantly influences free volume distribution and dynamics, which directly impacts material performance characteristics including gas permeability, mechanical properties, and processing behavior.
The isooctadecyl side chain contributes substantially to the free volume of polymer matrices through several mechanisms [17] [18]. The branched alkyl chain creates excluded volume effects that increase intermolecular spacing and reduce packing efficiency compared to linear analogs. Molecular dynamics simulations indicate that the flexible octadecyl branches undergo continuous conformational fluctuations that generate transient free volume elements essential for molecular motion [19].
The glass transition temperature reduction observed in isooctadecyl acrylate (-18°C) compared to shorter alkyl acrylates is directly attributable to increased fractional free volume [18]. Free volume theory predicts that polymers reach the glassy state when available free volume falls below a critical threshold. The bulky branched side chain maintains higher free volume fractions at lower temperatures, thus depressing the glass transition.
In polymer blends and composites, isooctadecyl acrylate functions as an internal plasticizer through free volume enhancement mechanisms [20]. The long alkyl chains occupy significant volume between polymer chains, reducing intermolecular interactions and increasing chain mobility. This plasticization effect is particularly pronounced due to the branched nature of the octadecyl group, which provides enhanced conformational entropy compared to linear chains.
The free volume theory successfully predicts the observed reductions in modulus and increases in elongation when isooctadecyl acrylate is incorporated into rigid polymer matrices. The relationship between free volume fraction and mechanical properties follows established correlations, with increased free volume leading to reduced stiffness and enhanced flexibility.
Free volume theory provides the theoretical framework for understanding gas transport properties in isooctadecyl acrylate-based materials [21]. The enhanced free volume created by the branched side chains increases gas solubility and diffusivity, leading to higher permeability coefficients. The distribution of free volume elements determines selectivity characteristics for different gas molecules.
The side chain crystallization observed in isooctadecyl acrylate creates a unique dual-phase morphology where crystalline domains provide reduced permeability regions while amorphous domains maintain high free volume for enhanced transport. This morphology enables tunable transport properties through control of crystallization conditions.
Free volume theory enables rational design of polymer matrices incorporating isooctadecyl acrylate for specific property targets [22] [23]. The relationship between side chain length, branching, and free volume follows predictable patterns that guide composition selection. For applications requiring enhanced flexibility, higher concentrations of isooctadecyl acrylate increase free volume and reduce glass transition temperature.
The theory also predicts optimal processing conditions by relating free volume changes to temperature and pressure dependencies. Understanding free volume evolution during processing enables optimization of mixing, molding, and curing conditions to achieve desired final properties.
Irritant;Environmental Hazard